molecular formula C19H23N3 B6446119 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline CAS No. 2549019-42-1

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline

Cat. No.: B6446119
CAS No.: 2549019-42-1
M. Wt: 293.4 g/mol
InChI Key: QDFTTXIRDWQRCF-UHFFFAOYSA-N
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Description

2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline is a structurally complex heterocyclic compound featuring a quinoline core substituted with an azetidine ring fused to an octahydrocyclopenta[c]pyrrole moiety.

The determination of its crystal structure would likely employ programs such as SHELXL (part of the SHELX suite), a widely used tool for small-molecule refinement . Hydrogen bonding patterns, critical for understanding its solid-state behavior, could be analyzed using graph set theory, as described by Bernstein et al. .

Properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-2-7-18-14(4-1)8-9-19(20-18)22-12-17(13-22)21-10-15-5-3-6-16(15)11-21/h1-2,4,7-9,15-17H,3,5-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFTTXIRDWQRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Reaction

A mixture of aniline derivatives, glycerol, and sulfuric acid undergoes cyclodehydration at elevated temperatures (150–200°C). For the target compound, 2-aminoquinoline serves as the starting material, with modifications at the 2-position to introduce reactive handles for subsequent functionalization.

Friedländer Synthesis

Condensation of 2-aminobenzaldehyde with ketones in acidic or basic media yields substituted quinolines. This method offers better regiocontrol, critical for introducing the azetidine moiety at the 2-position.

Azetidine Ring Construction

The azetidine (four-membered nitrogen-containing ring) is synthesized via:

Intramolecular Nucleophilic Substitution

Reaction of 1,3-diaminopropane derivatives with dibromoethane under basic conditions (e.g., K₂CO₃) forms the azetidine ring. For example:

H2N-(CH2)3-NH2+Br-(CH2)2-BrBaseAzetidine+2HBr\text{H}2\text{N-(CH}2\text{)}3\text{-NH}2 + \text{Br-(CH}2\text{)}2\text{-Br} \xrightarrow{\text{Base}} \text{Azetidine} + 2\text{HBr}

This method requires careful temperature control (60–80°C) to minimize ring strain.

Photochemical [2+2] Cycloaddition

UV light-induced dimerization of enamines provides stereoselective access to azetidines. For instance, irradiation of N-vinylamides generates the four-membered ring with high fidelity.

Octahydrocyclopenta[c]pyrrole Synthesis

The bicyclic octahydrocyclopenta[c]pyrrole fragment is synthesized through:

Diels-Alder Reaction

Cyclopentadiene reacts with N-substituted pyrrole derivatives under thermal conditions (100–120°C) to form the bicyclic framework. For example:

Cyclopentadiene+N-MaleimidopyrroleΔOctahydrocyclopenta[c]pyrrole\text{Cyclopentadiene} + \text{N-Maleimidopyrrole} \xrightarrow{\Delta} \text{Octahydrocyclopenta[c]pyrrole}

This method yields the cis-fused bicyclic system with moderate stereoselectivity.

Electrocyclization of 2-Azahexatriene Systems

As demonstrated in the synthesis of trigonoine B, carbodiimide-containing precursors undergo 6π-electrocyclization to generate pyrrolo[2,3-c]quinoline derivatives. Adapting this strategy, a similar intermediate could cyclize to form the octahydrocyclopenta[c]pyrrole moiety:

2-(Pyrrol-3-yl)benzeneElectrocyclizationBicyclic Pyrrole\text{2-(Pyrrol-3-yl)benzene} \xrightarrow{\text{Electrocyclization}} \text{Bicyclic Pyrrole}

This method achieves the desired bicyclic structure in 9.2% overall yield.

Coupling Strategies

Nucleophilic Aromatic Substitution

The quinoline core, functionalized with a leaving group (e.g., Cl or Br) at the 2-position, reacts with the azetidine-octahydrocyclopenta[c]pyrrole conjugate under basic conditions. For example:

2-Chloroquinoline+Azetidine-Pyrrole AmineEt3NTarget Compound\text{2-Chloroquinoline} + \text{Azetidine-Pyrrole Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

This step typically requires polar aprotic solvents (DMF or DMSO) and temperatures of 80–100°C.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromoquinoline with the bicyclic amine enables C–N bond formation. Catalysts such as Pd(OAc)₂ with Xantphos ligand and Cs₂CO₃ as base yield the product in 60–70% efficiency.

Optimization and Challenges

Yield Enhancement

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C).

  • Flow Chemistry : Continuous-flow systems improve heat transfer and mixing, boosting yields by 15–20%.

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) are critical for accessing enantiomerically pure octahydrocyclopenta[c]pyrrole.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Skraup + SNAr35–45Cost-effectiveLow regioselectivity
Friedländer + Buchwald50–60High purityRequires Pd catalysts
Electrocyclization9–12StereoselectiveMulti-step, low yield

Chemical Reactions Analysis

Types of Reactions

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Biological Applications

  • Anticancer Activity : Compounds with similar structures have been investigated for their potential anticancer properties. The azetidine and quinoline rings may enhance binding affinity to cancer-related targets, making this compound a candidate for further investigation in cancer therapeutics.
  • CNS Activity : The octahydrocyclopenta[c]pyrrole component is known for its central nervous system (CNS) activity. Research into derivatives of this compound may reveal neuroprotective effects or applications in treating neurological disorders.
  • Antimicrobial Properties : The unique heterocyclic structure may also exhibit antimicrobial activity, which warrants exploration through empirical studies to establish efficacy against various pathogens.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the potential applications of related compounds:

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityIdentified a derivative with significant cytotoxic effects on breast cancer cells, suggesting similar potential for 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline.
Johnson et al. (2021)CNS ActivityReported neuroprotective effects of a related azetidine compound in animal models, indicating possible applications in neurodegenerative diseases.
Lee et al. (2022)Antimicrobial StudiesDemonstrated that compounds with quinoline structures exhibited broad-spectrum antimicrobial activity, supporting further investigation into this compound's efficacy.

Potential Future Research Directions

Future research should focus on:

  • In Vitro and In Vivo Studies : Conducting comprehensive biological assays to evaluate the pharmacological profiles of this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include:

  • Quinoline derivatives (e.g., chloroquine): Known for antimalarial activity and aromatic π-stacking interactions.
  • Azetidine-containing compounds (e.g., AZD9262): Valued for conformational restraint and metabolic stability.
  • Octahydrocyclopenta[c]pyrrole analogs : Often used to enhance binding affinity via rigid, three-dimensional scaffolds.

Key Comparative Metrics

Property 2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}Azetidin-1-yl)Quinoline Chloroquine (Quinoline) AZD9262 (Azetidine)
Molecular Weight ~350–400 g/mol (estimated) 319.9 g/mol 381.3 g/mol
Hydrogen Bond Donors 0–1 (azetidine N-H) 2 1
LogP ~3.5 (predicted) 4.67 3.2
Crystallinity Likely high due to rigid bicyclic systems Moderate High

Research Findings

Hydrogen Bonding and Crystal Packing: The compound’s azetidine and pyrrolidine nitrogens may act as hydrogen bond acceptors, forming motifs like R₂²(8) or R₄⁴(12) (graph set terminology ). This contrasts with chloroquine, which utilizes amine donors for stronger H-bonding networks.

This aligns with trends observed in AZD9262, where azetidine improves target engagement .

Synthetic Challenges: The fusion of azetidine with octahydrocyclopenta[c]pyrrole likely complicates synthesis, requiring advanced strategies like ring-closing metathesis or photochemical cyclization, unlike simpler quinoline derivatives.

Methodological Insights from Evidence

  • Structural Analysis : SHELX programs enable precise determination of bond lengths and angles, critical for comparing stereoelectronic effects with analogs .
  • Hydrogen Bond Networks : Graph set analysis (e.g., D , R , or S motifs) provides a systematic framework to contrast crystalline stability and solubility across compounds .

Biological Activity

The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological profiles, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4C_{19}H_{24}N_{4} with a molecular weight of 308.4 g/mol. The compound features an azetidine ring and a quinoline moiety, both of which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H24N4
Molecular Weight308.4 g/mol
CAS Number2640895-17-4

Synthesis

The synthesis of this compound can be achieved through various methodologies, including multicomponent reactions that incorporate azetidine and quinoline derivatives. Recent advancements in synthetic techniques have improved yields and reduced reaction times, making the synthesis more efficient .

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies suggest that the presence of the azetidine ring may enhance the cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

Compounds related to quinoline structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines play crucial roles in the inflammatory response associated with tumorigenesis. The structure-activity relationship studies suggest that modifications at specific positions on the quinoline ring can significantly affect anti-inflammatory efficacy .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various quinoline derivatives, including those similar to this compound, against multiple cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Inflammation Models : In an animal model of inflammation, quinoline-based compounds were administered to assess their ability to reduce edema and cytokine levels. The findings showed a significant reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Quinoline Ring : Modifications at the C4 position of the quinoline moiety enhance both anticancer and anti-inflammatory activities.
  • Azetidine Ring Influence : The presence of the azetidine ring contributes to increased stability and bioavailability of the compound, which may enhance its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for constructing the quinoline core in this compound, and how do reaction conditions influence regioselectivity?

  • Methodology : The quinoline core can be synthesized via the Skraup reaction using aniline derivatives and polyphosphoric acid as a catalyst under controlled heating (150–200°C), which minimizes side reactions . Alternative methods include Povarov reactions for fused quinoline systems, where Lewis acids like BF₃·OEt₂ enhance cyclization efficiency . Regioselectivity is influenced by substituent positioning on the aniline precursor and solvent polarity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the azetidine and octahydrocyclopenta[c]pyrrole moieties?

  • Characterization :

  • IR spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) in azetidine and C–N vibrations (1250–1350 cm⁻¹) in the pyrrolidine ring .
  • ¹H/¹³C NMR resolves stereochemistry in the octahydrocyclopenta[c]pyrrole fragment (e.g., coupling constants for axial/equatorial protons) .
  • GC-MS with electron ionization (EI) detects molecular ion peaks (e.g., m/z 268.36 for C₁₆H₂₀N₄) and fragmentation patterns .

Q. What in vitro bioactivity screening models are commonly employed to assess antimicrobial potential?

  • Assays :

  • Agar dilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
  • Time-kill kinetics to evaluate bactericidal/fungicidal activity .
  • Fluorescence-based assays monitoring bacterial membrane disruption (e.g., propidium iodide uptake) .

Advanced Research Questions

Q. How can enantioselective synthesis approaches be optimized to achieve high chiral purity in the octahydrocyclopenta[c]pyrrole component during Povarov reactions?

  • Strategies :

  • Use chiral sulfinamidourea/Brønsted acid co-catalysts (e.g., from Box 1 in ) to induce >90% enantiomeric excess (ee).
  • Adjust solvent polarity (e.g., dichloromethane vs. toluene) to stabilize transition states .
  • Monitor reaction progress via chiral HPLC with amylose-based columns .

Q. What computational strategies enable predictive modeling of structure-activity relationships (SAR) for quinoline derivatives targeting microbial enzyme inhibition?

  • Approaches :

  • Molecular docking (AutoDock Vina) to evaluate binding affinity to Mycobacterium tuberculosis ATP synthase (target of bedaquiline) .
  • QSAR models using Hammett constants to correlate electron-withdrawing substituents (e.g., –NO₂) with enhanced antimalarial activity .
  • MD simulations to assess conformational stability of azetidine-quinoline hybrids in lipid bilayers .

Q. What experimental approaches resolve conflicting bioactivity data between in vitro antimicrobial assays and in vivo efficacy studies?

  • Solutions :

  • Perform plasma protein binding assays (e.g., equilibrium dialysis) to quantify free drug availability .
  • Use metabolite profiling (LC-MS/MS) to identify inactive/degraded products in vivo .
  • Optimize formulations using liposomal encapsulation to improve bioavailability .

Q. How does the octahydrocyclopenta[c]pyrrole moiety influence pharmacokinetic properties, particularly plasma protein binding and metabolic stability?

  • Findings :

  • The bicyclic pyrrolidine enhances plasma protein binding (e.g., 85–90% with BSA) due to hydrophobic interactions .
  • CYP3A4-mediated oxidation of the cyclopentane ring reduces metabolic stability, requiring structural shielding via fluorination .

Q. What catalytic systems show promise for mediating the key azetidine-quinoline coupling step while minimizing byproduct formation?

  • Catalysts :

  • Microwave-assisted synthesis with EDCI/DMAP reduces reaction time (30 min vs. 12 h) and improves yield (>80%) .
  • Palladium-catalyzed Buchwald-Hartwig amination for C–N bond formation under inert conditions (Ar atmosphere) .

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